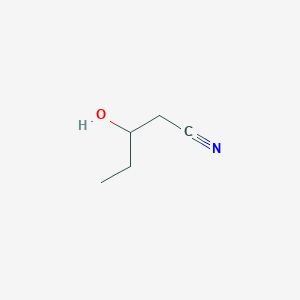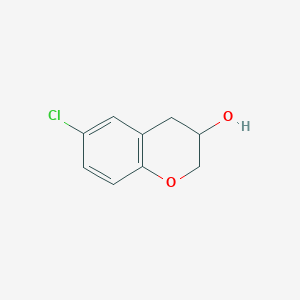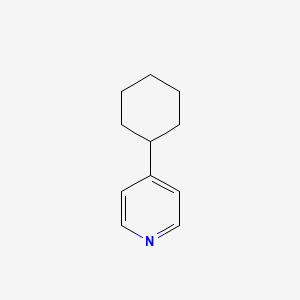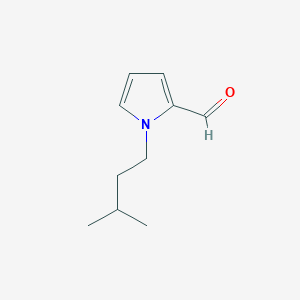![molecular formula C12H16BrN5O2 B3047335 9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione CAS No. 137881-71-1](/img/structure/B3047335.png)
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
Overview
Description
The compound “9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione” is a derivative of xanthine . Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms . It is one of the principal moieties for leads in the field of drug discovery and development .
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Synthesis and Biological Evaluation : A study involved the synthesis and evaluation of various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential as antidepressant agents. These compounds were tested for their affinity towards serotonin receptors and phosphodiesterase inhibitors, showing promising results in preliminary pharmacological studies (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile : Another study evaluated the antidepressant-like activity and safety profile of certain 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. These compounds showed varied pharmacological properties and side effect profiles, encouraging further research to understand their mechanisms and differences in action (Partyka et al., 2020).
Potential Therapeutic Applications
Antineoplastic Activity : Research on quinoline-5,8-diones, naphthazarins, and naphthoquinones, including 2-chloromethyl and 2-bromomethyl derivatives, assessed their antitumor activity. These compounds exhibited strong antitumor activity against certain neoplasms, highlighting their potential as bioreductive alkylating agents in cancer therapy (Lin et al., 1975).
Hypolipidemic Activity : A study on indan-1,3-dione derivatives, including 2-(4-methoxyphenyl)indan-1,3-dione, investigated their hypolipidemic activity in rodents. These compounds effectively reduced serum cholesterol and triglyceride levels, suggesting their potential as hypolipidemic agents (Murthy et al., 1985).
Mechanism of Action
Target of Action
The compound “9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione” is a derivative of xanthine . Xanthine and its derivatives have been shown to interact with various targets, including adenosine receptors and monoamine oxidases . These targets play crucial roles in numerous physiological processes, such as neurotransmission, inflammation, and immune responses .
Mode of Action
The interaction of this compound with its targets can lead to various changes in cellular functions. For instance, by acting as an antagonist at adenosine receptors, it can inhibit the actions of adenosine, a neurotransmitter that has various effects including promoting sleep and relaxation . Additionally, by inhibiting monoamine oxidases, it can increase the levels of monoamine neurotransmitters, which can have various effects such as enhancing mood and increasing alertness .
Biochemical Pathways
The compound can affect various biochemical pathways due to its interactions with its targets. For example, by inhibiting monoamine oxidases, it can affect the metabolism of monoamine neurotransmitters, leading to their increased levels . Additionally, by acting as an antagonist at adenosine receptors, it can affect various signaling pathways mediated by these receptors .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, by increasing the levels of monoamine neurotransmitters, it can enhance synaptic transmission, which can lead to various effects such as improved mood and increased alertness . Additionally, by inhibiting the actions of adenosine, it can lead to increased wakefulness and decreased inflammation .
properties
IUPAC Name |
9-(2-bromoethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2/c1-15-9-8(10(19)16(2)12(15)20)18-6-3-5-17(7-4-13)11(18)14-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZTQFUCEHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379737 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
CAS RN |
137881-71-1 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)


![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)




![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)


![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)

